Dinoseb acetate

Beschreibung

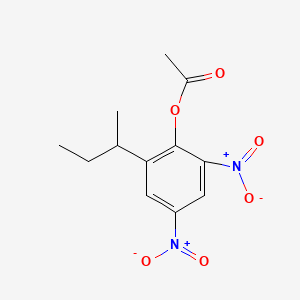

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-butan-2-yl-4,6-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-4-7(2)10-5-9(13(16)17)6-11(14(18)19)12(10)20-8(3)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJTWDKSYLLHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074816 | |

| Record name | Dinoseb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, YELLOW CRYSTALS. BROWN VISCOUS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.53kPa: 170 °C | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.22 | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.7 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2813-95-8 | |

| Record name | Dinoseb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2813-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoseb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoseb acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K44988W0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

26 - 27 °C, 26-27 °C | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Fate and Transport Dynamics

Hydrolytic Transformation and Dissociation Pathways

Once in an aqueous environment, dinoseb (B1670700) acetate (B1210297) can undergo hydrolysis, a chemical reaction with water, which breaks it down into dinoseb. ilo.org This process is a critical pathway for the transformation of the acetate form into the more studied dinoseb. The rate and extent of this hydrolysis are influenced by various environmental conditions.

The rate of hydrolysis of dinoseb acetate is significantly affected by the pH of the surrounding water. Both acidic and alkaline conditions can catalyze the breakdown of the ester linkage, leading to the formation of dinoseb. ilo.org While specific kinetic data for this compound is limited in the provided search results, the hydrolysis of dinoseb itself has been noted to be stable in a pH range of 5 to 9 over a 30-day period, suggesting that the ester form is the more reactive species in terms of hydrolysis. nih.govechemi.com Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of chemical reactions, including hydrolysis.

Biotransformation and Biodegradation Processes

Microbial communities in soil and water play a vital role in the breakdown of dinoseb, the primary transformation product of this compound. The efficiency of this biodegradation is dependent on the presence of suitable microorganisms and environmental conditions that favor their metabolic activity.

In environments lacking oxygen (anaerobic conditions), a different set of microbial consortia are responsible for the degradation of dinoseb. Research has shown that anaerobic conditions can promote the complete breakdown of dinoseb. nih.govasm.org The creation of anaerobic environments, for instance by adding a starchy byproduct to soil, can stimulate microbial activity that leads to the complete degradation of dinoseb without the formation of some of the more problematic polymerization products that can occur under aerobic or low-oxygen conditions. nih.govasm.orgresearchgate.net A fermentative enrichment culture has been reported to transform dinoseb into acetate and carbon dioxide. psu.eduwur.nl

The process of microbial degradation of dinoseb involves the formation of various intermediate compounds. Under anaerobic conditions, the degradation can proceed through sequential steps, leading to the formation of several, sometimes unidentified, products before complete mineralization to acetate and CO2. researchgate.net In some cases, the nitro groups of the dinoseb molecule are reduced to amino groups, forming aminophenols. core.ac.uk For example, one study identified 2-amino-6-(1-methylpropyl)-4-nitrophenol (B15180584) as a urinary metabolite in rats. nih.gov Another study on anaerobic degradation suggested that regiospecific attacks occur on both the nitro groups and the side-chains of dinoseb. researchgate.net

Photolytic Degradation Mechanisms

Sunlight can also contribute to the breakdown of dinoseb in the environment. Photolytic degradation, or photolysis, occurs when light energy breaks down the chemical bonds in the molecule. In surface waters, dinoseb can undergo photolysis with a reported half-life of 14 to 18 days under natural sunlight. nih.gov The rate of photolysis in water can be influenced by factors such as water depth and turbidity, which affect the penetration of sunlight. canada.ca On soil surfaces, photolysis can also be a significant degradation process, although the rate can vary widely. canada.ca The presence of photosensitizing substances in the water can also enhance the rate of photolytic degradation.

Photolysis in Aquatic Systems and on Surfaces

Photodegradation, or photolysis, is a significant process in the breakdown of dinoseb. In aquatic environments, the rate of photolysis can be moderate. canada.cacanada.ca Studies have shown that dinoseb in surface water may photodegrade with a half-life ranging from 14 to 18 days when exposed to natural sunlight. epa.gov The absorption maximum of dinoseb in water is 375 nm, which indicates that direct photolysis can be a significant degradation pathway. echemi.com

On surfaces, such as soil and plants, photolysis is also a major degradation route. ccme.ca When exposed to natural sunlight on a sandy loam soil, dinoseb exhibited a half-life of 14 hours, indicating rapid photodegradation on soil surfaces. echemi.com For plant surfaces, the photodegradation half-life values are reported to be between less than 1 hour and 30 hours. ccme.ca This suggests that photolysis on plant and soil surfaces can be a more rapid degradation process compared to what is observed in aquatic systems. canada.ca

Environmental Factors Affecting Photodegradation Rates

Several environmental factors can influence the rate of dinoseb's photodegradation. In aquatic systems, factors such as water depth and turbidity play a crucial role. canada.cacanada.ca Increased water depth and turbidity can reduce light penetration, thereby slowing down the rate of photolysis. canada.ca

The rate of volatilization, which can be a precursor to atmospheric photooxidation, is affected by soil acidity, temperature, surface soil moisture, the application method, and the formulation of the compound. ccme.ca The estimated atmospheric photooxidation half-life of dinoseb is between 12.2 and 122 hours. ccme.ca

Leaching and Soil Mobility Dynamics

The movement of this compound and its primary metabolite, dinoseb, through the soil profile is a critical aspect of its environmental fate, with significant implications for groundwater contamination.

The sorption of dinoseb to soil particles is highly dependent on several factors, most notably soil pH and organic matter content. canada.caccme.ca As a weak acid with a pKa of 4.62, the speciation of dinoseb between its neutral and anionic forms is governed by the soil pH. echemi.com At lower pH values, the neutral form predominates, leading to stronger adsorption to soil. epa.govnih.gov Conversely, in neutral to alkaline soils, the anionic form is more prevalent, resulting in weaker sorption and greater mobility. orst.edu

Organic matter and clay content also positively correlate with dinoseb adsorption. researchgate.net However, the influence of pH is often the dominant factor. nih.govecetoc.org Studies have reported a wide range of soil organic carbon-water (B12546825) partition coefficient (Koc) values, reflecting this pH dependency. A measured Koc of 124 suggests high mobility, while a much higher value of 6607 was observed at a buffered pH of 3, indicating significantly lower mobility under acidic conditions. echemi.comnih.gov

Table 1: Soil Sorption Coefficients (Koc) for Dinoseb

| Parameter | Value | Conditions | Reference |

| Koc | 124 | Measured | epa.govnih.gov |

| Koc | 6607 | Buffered pH of 3 | echemi.comnih.gov |

Due to its potential for weak sorption in many soil types, dinoseb is considered to have a high potential for leaching into groundwater. epa.govherts.ac.uk The water-soluble salt forms of dinoseb, in particular, leach readily in soil. echemi.comnih.gov The compound's classification as a "leacher" is based on its water solubility and Koc value, although some contradictory evidence has led to it also being classified as a "transition" compound. ccme.ca The detection of dinoseb in groundwater samples confirms its potential to migrate through the soil profile under certain environmental conditions. epa.govnih.gov

Environmental Persistence in Various Compartments (Soil, Water, Air)

The persistence of this compound, primarily as dinoseb, varies significantly across different environmental compartments.

In soil, dinoseb is generally considered to have low persistence, with reported field half-lives ranging from 5 to 31 days. orst.edu One estimate for the half-life of dinoseb in a vadose zone sandy loam soil, in the absence of volatilization, was approximately 100 days. epa.gov The average persistence of phytotoxicity at recommended application rates is about 2 to 4 weeks under typical conditions. echemi.comnih.gov

In the atmosphere, dinoseb is considered slightly persistent. canada.ca The half-life for the reaction of vapor-phase dinoseb with photochemically generated hydroxyl radicals has been estimated to be around 4.1 days, while another estimate suggests a longer half-life of 14.1 days. epa.govnih.gov Wet deposition may also contribute to its removal from the air. epa.govnih.gov

Table 2: Environmental Persistence of Dinoseb

| Compartment | Process | Half-life | Reference |

| Soil | Field Dissipation | 5 - 31 days | orst.edu |

| Soil | Vadose Zone (sandy loam) | ~100 days | epa.gov |

| Soil Surface | Photolysis (natural sunlight) | 14 hours | echemi.com |

| Plant Surface | Photodegradation | <1 - 30 hours | ccme.ca |

| Water | Photolysis (natural sunlight) | 14 - 18 days | epa.gov |

| Air | Photooxidation (hydroxyl radicals) | 4.1 - 14.1 days | epa.govnih.gov |

Ecological Impact and Non Human Biological Effects

Aquatic Organism Ecotoxicology

Dinoseb (B1670700) acetate (B1210297) is recognized as being very toxic to aquatic organisms. nih.govinchem.org The toxicity in aquatic environments is influenced by factors such as pH, water hardness, and temperature. canada.ca

Dinoseb is highly toxic to freshwater fish. wikipedia.org Acute toxicity, measured as the 96-hour lethal concentration for 50% of the test population (LC50), varies among species. For instance, the 96-hour LC50 for goldfish has been reported to be as low as 0.4 ppm. nih.gov The toxicity of dinoseb to fish is also noted to be greater in acidic water conditions compared to neutral or alkaline waters. wikipedia.org

Chronic exposure to dinoseb can also have significant adverse effects on freshwater fish. Studies have shown that long-term exposure can lead to mortality and other sublethal effects at very low concentrations.

Table 1: Acute and Chronic Toxicity of Dinoseb to Freshwater Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration |

|---|---|---|---|

| Goldfish (Carassius auratus) | LC50 | 0.0004 | 24 hours |

Note: Data presented is for Dinoseb, the hydrolysis product of Dinoseb acetate.

The impact of dinoseb extends to aquatic invertebrates and algae, crucial components of aquatic ecosystems. Generally, freshwater invertebrates appear to be less sensitive to dinoseb than fish. canada.ca However, it is still considered toxic to these organisms. For the water flea Daphnia magna, a common indicator species, dinoseb has shown significant effects on survival and reproduction. nih.gov

Algae are also susceptible to the toxic effects of dinoseb, which can inhibit photosynthesis. wikipedia.org The sensitivity of algae to dinoseb can vary between species.

Table 2: Ecotoxicity of Dinoseb to Aquatic Invertebrates and Algae

| Species | Endpoint | Value (mg/L) |

|---|---|---|

| Daphnia magna (Water flea) | SNEC (reproduction) | 0.11 |

| Daphnia magna (Water flea) | SNEC (survival) | 0.14 |

| Algae | SNEC | 0.48 |

SNEC (Statistical No-Effect Concentration) values are for Dinoseb, the hydrolysis product of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For nitroaromatic compounds, a class that includes dinoseb, QSAR studies have been conducted to evaluate their ecotoxicity. orst.edu These models often classify chemicals based on their mode of action, such as inert, polar, reactive, and specifically acting compounds. orst.edu

Terrestrial Ecosystem Interactions

The impact of this compound extends to terrestrial environments, affecting soil health and wildlife.

When this compound enters the soil, its primary breakdown product, dinoseb, can be degraded by native soil microorganisms. nih.gov The rate of this biodegradation can be influenced by soil type, with higher rates observed in silt-loam soils compared to loamy-sand soils. nih.gov The presence of nitrate (B79036) in the soil can inhibit the biodegradation of dinoseb. nih.gov

While the biodegradation of dinoseb has been studied, there is a lack of specific research on the broader impacts of this compound on the structure of soil microbial communities, such as changes in microbial biomass or the diversity of bacteria and fungi. Similarly, detailed information on its effects on various soil biochemical activities, including the activity of crucial soil enzymes, is not extensively documented in the available literature. researchgate.net Pesticides, in general, can have varied effects on soil enzymes, with some being inhibited and others stimulated, depending on the specific chemical and the enzymes involved. researchgate.net

This compound and its primary metabolite, dinoseb, are highly toxic to both birds and mammals. herts.ac.ukcanada.caherts.ac.uk This poses a significant risk to wildlife that may be exposed through contaminated food or water sources.

For birds, dinoseb has been shown to be highly toxic when ingested. wikipedia.org One study on Japanese quail (Coturnix coturnix japonica) exposed to dinoseb-acetate in their drinking water found that it increased the activity of the enzyme glutamate (B1630785) oxaloacetate transaminase (GOT) in the blood serum, while decreasing its activity in the muscle. nih.gov This suggests that the compound can interfere with metabolic processes in birds. nih.gov

In mammals, dinoseb is readily absorbed through the skin and gastrointestinal tract. orst.edu It has been shown to cause acute toxicity in various animal models. wikipedia.org The oral LD50 values for dinoseb in several mammalian species are relatively low, indicating high acute toxicity. wikipedia.org

Table 3: Acute Toxicity of Dinoseb to Avian and Mammalian Wildlife

| Species | Route of Exposure | Endpoint | Value (mg/kg of body weight) |

|---|---|---|---|

| Birds (general) | Oral | LD50 | 7 - 9 |

| Rats | Oral | LD50 | 25 - 28 |

| Rats | Dermal | LD50 | 80 |

| Rats | Injection | LD50 | 20 |

Note: Data presented is for Dinoseb, the hydrolysis product of this compound.

Phytotoxicological Mechanisms in Plants (as herbicide)

This compound, a dinitrophenol herbicide, exerts its phytotoxic effects on plants primarily through mechanisms that disrupt fundamental cellular processes. herts.ac.ukiaea.org As a non-systemic contact herbicide, its mode of action involves the immediate disruption of energy metabolism and cellular integrity in the plant tissues it contacts. herts.ac.ukiaea.org The primary phytotoxicological mechanisms include the uncoupling of oxidative phosphorylation, inhibition of photosynthesis, and subsequent membrane disruption. herts.ac.ukwikipedia.orgherts.ac.uk

The core mechanism of this compound's herbicidal activity is its function as an uncoupler of oxidative phosphorylation. wikipedia.orgaopwiki.org This process is central to the production of Adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.orgnih.gov this compound, which can dissociate to dinoseb in the environment, acts as a weak acid capable of traversing lipid membranes, such as the inner mitochondrial membrane. wikipedia.orgcanada.ca It disrupts the normal coupling of the electron transport chain to ATP synthesis by shuttling protons across the inner mitochondrial membrane, dissipating the crucial proton gradient. wikipedia.orgherts.ac.uk This action effectively uncouples the respiratory chain from ATP production, meaning the cell continues to consume oxygen but fails to generate the necessary energy, leading to metabolic chaos and cell death. wikipedia.orgnih.gov

In addition to disrupting respiration, this compound is a potent inhibitor of photosynthesis in plants. wikipedia.org This dual-action enhances its efficacy as an herbicide. The compound blocks the photosynthetic electron flow, specifically interrupting the transfer of electrons from photosystem II (PSII) to plastoquinone (B1678516). wikipedia.org This blockage prevents the generation of a proton gradient across the thylakoid membrane, which is required for photosynthetic ATP synthesis. wikipedia.org Furthermore, the inhibition of the electron transport chain prevents the reduction of NADP+ to NADPH, a critical reducing agent required for the conversion of carbon dioxide into glucose during the Calvin cycle. wikipedia.org The cessation of both energy production and glucose synthesis effectively starves the plant cells, leading to their rapid demise. wikipedia.org

The disruption of energy-producing pathways and electron transport chains ultimately leads to a loss of membrane integrity. herts.ac.ukherts.ac.uk The uncoupling of oxidative phosphorylation and the inhibition of photosynthesis cause widespread cellular dysfunction, which compromises the structural and functional integrity of cellular membranes. herts.ac.ukherts.ac.uk This leads to leakage of cellular contents and a complete loss of cellular homeostasis, culminating in tissue necrosis and the death of the plant.

Table 1: Summary of Phytotoxicological Mechanisms of this compound in Plants

| Mechanism | Cellular Process Affected | Primary Target | Consequence for the Plant Cell |

|---|---|---|---|

| Uncoupling of Oxidative Phosphorylation | Cellular Respiration | Inner Mitochondrial Membrane | Dissipates proton gradient, halts ATP synthesis, leading to energy depletion and metabolic failure. wikipedia.orgherts.ac.uknih.gov |

| Inhibition of Photosynthesis | Photosynthetic Electron Transport | Photosystem II (PSII) to Plastoquinone electron flow | Blocks ATP and NADPH production, preventing glucose synthesis and causing cellular starvation. wikipedia.org |

| Membrane Disruption | Cellular Integrity | General Cellular Membranes | Loss of membrane function and integrity as a consequence of energy depletion and metabolic collapse. herts.ac.ukherts.ac.uk |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Dinoseb |

| This compound |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) |

| Reduced nicotinamide adenine dinucleotide phosphate (NADPH) |

Molecular and Biochemical Mechanisms of Action in Organisms

Uncoupling of Oxidative Phosphorylation

Dinoseb (B1670700) is characterized as a classical proton uncoupler, a mechanism shared with other dinitrophenol compounds such as 2,4-Dinitrophenol (DNP) wikipedia.orgwikipedia.org. This process fundamentally interferes with cellular energy synthesis by disrupting the tightly regulated coupling between electron transport and adenosine (B11128) triphosphate (ATP) production within mitochondria wikipedia.orgcanada.caresearchgate.netnih.gov. Dinoseb achieves this by increasing the permeability of the inner mitochondrial membrane to protons (H⁺) wikipedia.org. As protons leak back across the membrane from the intermembrane space into the mitochondrial matrix, the electrochemical proton gradient, also known as the proton motive force, is dissipated wikipedia.orgwikipedia.orgwikipedia.orgnih.govfiveable.me. Consequently, the energy derived from the electron transport chain, which is normally harnessed by ATP synthase to produce ATP, is instead released as heat wikipedia.org. This uncoupling effect leads to an increased rate of oxidative metabolism and heat production as the cell attempts to compensate for the inefficient ATP synthesis nih.gov. Dinoseb acetate (B1210297) itself dissociates into dinoseb, which then mediates these uncoupling effects canada.ca.

Disruption of Cellular Proton Gradients and Energy Synthesis

The uncoupling action of dinoseb directly leads to the disruption of cellular proton gradients, which are essential for ATP synthesis through chemiosmosis fiveable.me. By facilitating the passive movement of protons across the inner mitochondrial membrane, dinoseb collapses the proton motive force that drives ATP synthase wikipedia.orgnih.gov. This dissipation means that the potential energy stored in the proton gradient is not effectively converted into chemical energy in the form of ATP wikipedia.org. Studies have shown that dinoseb increases the rate of state 4 oxygen consumption (basal respiration), stimulates ATPase activity, induces mitochondrial membrane permeabilization to protons, and reduces the membrane potential (Δψ) nih.gov. Ultimately, this disruption prevents the cell from producing sufficient ATP, thereby impairing vital cellular functions and potentially leading to cell death wikipedia.org.

Interference with Photosynthetic Processes in Plant Chloroplasts

In plant systems, dinoseb interferes with photosynthesis, a process vital for energy production in chloroplasts researchgate.netwikipedia.orgresearchgate.net. It inhibits electron flow from Photosystem II (PS II) to plastoquinone (B1678516) within the chloroplast's thylakoid membranes wikipedia.organnualreviews.org. This inhibition disrupts the formation of the proton gradient across the thylakoid membrane, which is necessary for photophosphorylation (ATP synthesis driven by light energy) wikipedia.org. Furthermore, dinoseb hinders the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH. NADPH is a crucial electron carrier required for the synthesis of glucose from carbon dioxide during the Calvin cycle wikipedia.org. The specific isomer, i-dinoseb, has been identified as a competitive inhibitor of the bicarbonate-dependent Hill reaction, a key process in photosynthesis, with an inhibitor constant (Ki) of 31 nM researchgate.net.

Binding to Cellular Macromolecules (e.g., Protein, DNA)

Evidence suggests that dinoseb can bind to cellular macromolecules, including proteins and DNA canada.ca. This binding to proteins, particularly plasma and proteins rather than lipids, influences how the compound is distributed within an organism canada.canih.gov. While the primary mechanism of toxicity is uncoupling, the interaction with proteins and DNA indicates potential for broader cellular effects beyond energy metabolism pathways canada.calibretexts.org.

Compound Name Table

| Compound Name | Common/Related Name |

| Dinoseb acetate | |

| Dinoseb | DNBP |

| 2,4-Dinitrophenol | DNP |

| 2,4-dinitro-o-cresol | DNOC |

| 2-tert-butyl-4,6-dinitrophenol | Dinoterb |

| i-dinoseb |

Key Research Findings Data Table

| Target Process | Inhibitor | Ki Value | Reference |

| Hill Reaction (Photosynthesis) | i-dinoseb | 31 nM | researchgate.net |

Metabolic Pathways and Biotransformation Studies in Environmental Systems and Non Human Organisms

Comparative Metabolism in Plants and Microorganisms

The initial and most critical metabolic step for dinoseb (B1670700) acetate (B1210297) in both plant and microbial systems is the hydrolysis of its ester bond. inchem.orgnih.gov This reaction cleaves the acetate group, releasing the more toxicologically active compound, dinoseb (2-sec-butyl-4,6-dinitrophenol). nih.govcanada.ca This process can occur through the action of non-specific hydrolase and esterase enzymes present in various organisms and soil environments. researchgate.net

Once dinoseb is formed, its fate diverges significantly between plants and microorganisms. In plants , the primary effect of dinoseb is not metabolic degradation but the disruption of fundamental energy processes. researchgate.net It acts as an inhibitor of photosynthesis by interrupting the electron flow in photosystem II, which prevents the production of ATP and NADPH necessary for carbon fixation. wikipedia.org This disruption of energy synthesis ultimately leads to cell death. wikipedia.org Additionally, photodegradation on plant surfaces has been identified as a significant process for the breakdown of dinoseb. canada.ca

In contrast, microorganisms possess the metabolic capability to degrade the dinoseb molecule itself. Various microbial species, including bacteria such as Clostridium bifermentans, can break down dinoseb, particularly under anaerobic conditions. nih.govnih.gov The microbial metabolism of dinoseb typically proceeds through reductive pathways, where the nitro groups on the aromatic ring are targeted, a process fundamentally different from the inhibitory action observed in plants. nih.gov

Identification and Characterization of Biotransformation Products

The biotransformation of dinoseb acetate leads to several identifiable products, with the initial and universal metabolite being dinoseb itself, formed via hydrolysis. inchem.orgcanada.ca Subsequent degradation, particularly by microbial action under anaerobic (reducing) conditions, follows a distinct pathway. This process involves the sequential reduction of the two nitro groups to corresponding amino groups. nih.gov These amino-substituted intermediates can then be deaminated and replaced with hydroxyl groups. nih.gov Depending on the environmental pH and redox potential, these di-hydroxylated intermediates may exist as quinones or hydroquinones. nih.gov

Studies in non-human organisms, such as rats, have also characterized metabolites following exposure. Analysis of urine after dermal application of dinoseb revealed extensive metabolism of the parent compound. nih.gov While the specific metabolites of this compound were not detailed, studies on dinoseb show excretion of several biotransformation products, indicating that once formed from the acetate ester, dinoseb enters similar metabolic pathways in animal systems.

The table below summarizes the key biotransformation products identified in various systems.

Interactive Table: Biotransformation Products of this compound

| Initial Compound | System | Transformation Pathway | Identified Products | Reference |

|---|---|---|---|---|

| This compound | Environmental (General) | Hydrolysis | Dinoseb, Acetic acid | inchem.orgcanada.ca |

| Dinoseb | Anaerobic Microorganisms | Nitroreduction, Deamination, Hydroxylation | Amino-nitrophenols, Diaminophenols, Quinones/Hydroquinones | nih.gov |

| Dinoseb | Rats (in vivo) | Metabolism and Excretion | Parent compound extensively metabolized (specific products not fully identified in search results) | nih.gov |

Role of Specific Microbial Enzyme Systems in Degradation

The microbial degradation of this compound is a multi-step process mediated by specific classes of enzymes.

Hydrolases/Esterases : The initial conversion of this compound to dinoseb is catalyzed by hydrolytic enzymes, such as non-specific esterases. researchgate.net These enzymes are widespread in microorganisms and are responsible for cleaving the ester linkage, releasing dinoseb and acetic acid.

Nitroreductases : Following the formation of dinoseb, the key enzymes in its further anaerobic degradation are nitroreductases. The biotransformation pathway characterized by the reduction of nitro groups to amino groups is a hallmark of nitroreductase activity. nih.gov These enzymes transfer electrons to the nitro groups, initiating the breakdown of the aromatic ring structure. While specific nitroreductases for dinoseb have not been explicitly named in the provided research, their role is strongly inferred from the observed metabolites.

While other enzymes like cytochrome P450 monooxygenases are involved in the degradation of many pesticides, the primary pathway identified for dinoseb under anaerobic conditions is reductive rather than oxidative. nih.gov

Influence of Compound Stereochemistry on Biotransformation (Chirality of this compound)

This compound is a chiral molecule. herts.ac.uk The source of its chirality is the asymmetric carbon atom in the sec-butyl group attached to the phenol (B47542) ring. herts.ac.uk Consequently, this compound exists as a pair of enantiomers, and it is typically produced and used as a racemic mixture, containing equal amounts of both forms. herts.ac.ukherts.ac.uk

The stereochemistry of a pesticide can significantly influence its biological activity and environmental fate, including its rate of biotransformation. It is common for microorganisms to exhibit enantioselectivity, preferentially degrading one enantiomer over the other. However, based on the available research, specific studies detailing the enantioselective biodegradation of this compound or dinoseb in environmental systems or non-human organisms have not been reported. Therefore, it is currently unknown whether the two enantiomers of this compound are metabolized at different rates or through different pathways in either soil, water, or biological systems.

Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of dinoseb (B1670700) acetate (B1210297) analysis, providing the necessary separation from complex matrix components before detection. Both gas and liquid chromatography are widely used, each with specific advantages depending on the sample matrix and analytical objectives.

Gas chromatography, particularly with capillary columns (Capillary GLC), is a well-established technique for the analysis of dinoseb acetate and related nitrophenolic compounds. publications.gc.ca Often, the parent compound, dinoseb, is analyzed by converting it into a more volatile derivative, such as this compound, prior to GC analysis. publications.gc.ca

One common approach for analyzing dinoseb in natural waters involves an in situ acetylation step. In this procedure, dinoseb is converted to this compound using acetic anhydride (B1165640) in the presence of potassium bicarbonate, while simultaneously being extracted into an organic solvent like petroleum ether. The resulting this compound is then analyzed by gas-liquid chromatography with an electron capture detector (EC-GLC). publications.gc.ca This detector is highly sensitive to the electrophilic nitro groups in the this compound molecule, allowing for practical measurement limits in the range of 0.1 to 10 micrograms per liter (µg/L) from a one-liter water sample. publications.gc.ca The final extract is typically made up to a specific volume with toluene (B28343) before injection into the GC system. publications.gc.ca

GC can also be coupled with other detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), for the analysis of phenolic herbicides. pjoes.com

Table 1: Example GC Conditions for Dinoseb Analysis (via Acetylation)

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Electron Capture Gas-Liquid Chromatography (EC-GLC) | publications.gc.ca |

| Derivatization | In-situ acetylation of Dinoseb to this compound | publications.gc.ca |

| Reagents | Acetic anhydride, potassium bicarbonate | publications.gc.ca |

| Extraction Solvent | Petroleum ether | publications.gc.ca |

| Final Solvent | Toluene | publications.gc.ca |

| Detection Limit | 0.1 to 10 µg/L | publications.gc.ca |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, offering the advantage of analyzing the compound directly without the need for derivatization. sielc.com Reverse-phase (RP) HPLC is the most common mode used for this purpose. sielc.com

A typical RP-HPLC method for this compound utilizes a C18 or a specialized reverse-phase column (like Newcrom R1) with a mobile phase consisting of an organic solvent, water, and an acid. sielc.com For instance, a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid provides effective separation. sielc.com For applications where the HPLC is coupled to a mass spectrometer, a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility. sielc.com

HPLC methods are also used for determining dinoseb residues in biological matrices, such as raspberries. In one such method, a Supelcosil LC-8 column was used with an isocratic mobile phase of 80% methanol (B129727) and 20% 0.0025 M sodium dihydrogen phosphate (B84403) (NaH₂PO₄) adjusted to an acidic pH. datapdf.com Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths around 270 nm being effective for monitoring dinoseb and its derivatives. datapdf.com

Table 2: Example HPLC Conditions for this compound and Dinoseb Analysis

| Parameter | Condition 1 (this compound) | Condition 2 (Dinoseb) | Reference |

|---|---|---|---|

| Column | Newcrom R1 or C18 | Supelcosil LC-8 (25.0 cm x 4.6 mm, 5 µm) | sielc.comdatapdf.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 80% Methanol, 20% 0.0025 M NaH₂PO₄ (pH 2.4) | sielc.comdatapdf.com |

| Flow Rate | Not specified | 1.0 mL/min | datapdf.com |

| Detection | Mass Spectrometry (MS) or UV | UV Detector at 270 nm | sielc.comdatapdf.com |

Integration with Mass Spectrometry (MS) for Identification and Confirmation

While chromatographic techniques provide excellent separation and quantification, mass spectrometry (MS) is indispensable for unambiguous identification and confirmation of this compound. nih.gov Coupling either GC or HPLC with an MS detector (GC-MS or LC-MS) provides high selectivity and structural information, which is crucial for distinguishing the target analyte from matrix interferences. nih.govhpst.cz

GC-MS analysis of this compound provides characteristic mass spectra that can be compared against spectral libraries, such as the one maintained by the NIST Mass Spectrometry Data Center, for confident identification. pjoes.comnih.gov In LC-MS, especially with tandem mass spectrometry (LC-MS/MS), the technique offers exceptional sensitivity and specificity. hpst.czsigmaaldrich.com For dinitrophenolic compounds like dinoseb, analysis is frequently performed in negative ionization mode. hpst.cz Techniques like Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) allow for the detection of dinoseb at very low concentrations, down to parts-per-trillion levels, using direct injection of water samples. hpst.czsigmaaldrich.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is another advanced tool used for the detection and identification of compounds like dinoseb in complex samples such as recycled textiles. acs.org

Sample Preparation and Extraction Protocols for Environmental Monitoring

Effective sample preparation is a critical step to isolate this compound from the sample matrix (e.g., water, soil, biological tissues) and concentrate it to levels suitable for instrumental analysis. researchgate.netum.edu.my The choice of extraction method depends on the matrix type and the physicochemical properties of the analyte.

For water samples, liquid-liquid extraction (LLE) is a common technique. publications.gc.capjoes.com As described for the GC analysis of dinoseb, the sample can be extracted with a non-polar solvent like petroleum ether following in-situ acetylation. publications.gc.ca Other solvents used for LLE of related herbicides from water include ethyl acetate and methyl-tert-butyl ether. pjoes.com

Solid-phase extraction (SPE) is another widely used technique that offers advantages over LLE, including reduced solvent consumption and higher sample throughput. pjoes.comsigmaaldrich.com For SPE, water samples are passed through a cartridge packed with a sorbent material (e.g., C18-modified silica (B1680970) gel) that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. pjoes.com

For solid and semi-solid matrices like soil or food products, more rigorous extraction methods are needed. datapdf.comresearchgate.net This can involve solvent extraction using a mixture of solvents like dichloromethane (B109758) and acetone, followed by cleanup steps. datapdf.com A cleanup procedure might involve partitioning the extract between an organic solvent and an aqueous solution (e.g., 0.025 M sodium bicarbonate) to remove interfering co-extractives. datapdf.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, though not specifically detailed for this compound in the provided context, is a popular modern approach for pesticide residue analysis in food and environmental samples. um.edu.my

Method Validation and Quality Assurance in Environmental Analysis

To ensure that analytical results are reliable and accurate, the methods used for determining this compound must be properly validated. eurl-pesticides.eu Method validation involves demonstrating that a method is suitable for its intended purpose by evaluating key performance characteristics. epa.gov

Key validation parameters include:

Recovery : This measures the efficiency of the extraction and cleanup process. It is determined by analyzing "spiked" samples (samples fortified with a known amount of the analyte) and calculating the percentage of the analyte recovered. For dinoseb analysis in water and raspberries, recoveries have been reported in the range of 78.6% to over 80%. publications.gc.cadatapdf.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. datapdf.com For dinoseb in raspberries, an HPLC-UV method reported an LOD of 0.025 ppm. datapdf.com

Linearity and Calibration : A calibration curve is generated using standards of known concentrations to establish the relationship between the instrument response and the analyte concentration. The method should demonstrate a linear response over the expected concentration range of the samples. eurl-pesticides.euepa.gov

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are assessed by analyzing replicate spiked samples and certified reference materials. eurl-pesticides.eu

A robust quality assurance (QA) program is essential for laboratories conducting environmental analysis. This includes the initial demonstration of laboratory capability, ongoing analysis of quality control samples (e.g., blanks, spikes, duplicates), and maintaining detailed records to ensure the quality of the generated data. eurl-pesticides.euepa.gov

Regulatory Frameworks and Historical Policy Implications

Evolution of Regulatory Status and Global Bans (Academic and Historical Perspective)

First made commercially available in 1945, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) and its derivatives, including dinoseb acetate (B1210297), were widely used as herbicides and, to a lesser extent, as insecticides and fungicides. wikipedia.orgscispace.com However, a growing body of scientific evidence from the 1970s and 1980s revealed significant health and environmental risks, leading to a wave of stringent regulatory actions and outright bans across the globe.

The pivotal shift in regulatory policy was driven by animal studies that highlighted severe toxicological effects. Research demonstrated that dinoseb posed a high risk of causing birth defects (teratogenicity) and male sterility. pic.intca.gov These findings were particularly concerning for agricultural workers and pesticide applicators who had the most direct exposure.

In 1986, the United States Environmental Protection Agency (EPA) took the decisive step of issuing an emergency suspension of all pesticide uses of dinoseb, citing unacceptable risks of birth defects and sterility to farm workers. ca.govresearchgate.netresearchgate.net This ban was a significant event, marking one of the first times a widely used pesticide was removed from the market due to reproductive and developmental health concerns.

Following the U.S. lead, other nations and regions implemented similar restrictions. In Canada, the registration for the herbicidal use of dinoseb was suspended in 1990 due to health concerns, with all such uses being completely discontinued (B1498344) by December 31, 2001. canada.cacanada.ca The European Union also banned dinoseb as a pesticide, reflecting a broad international consensus on its unacceptable risk profile. wikipedia.org

| Jurisdiction | Year of Action | Type of Action | Primary Rationale |

| United States | 1986 | Emergency Suspension / Ban | Risk of birth defects and male sterility in workers ca.govresearchgate.net |

| Canada | 1990 / 2001 | Suspension / Discontinuation | Health concerns, particularly reproductive and developmental toxicity canada.cacanada.ca |

| European Union | Not specified | Ban | High toxicity and risk to human health wikipedia.org |

International Assessments and Cooperative Chemical Programmes (e.g., OECD)

The regulation of dinoseb and its compounds was significantly informed by international cooperation and scientific assessment. The Organisation for Economic Co-operation and Development (OECD) played a crucial role through its Cooperative Chemicals Assessment Programme. canada.ca Dinoseb was the subject of an OECD Screening Information Dataset (SIDS) Initial Assessment Report (SIAR). canada.caoecd.org

These OECD assessments compile and rigorously review data on chemical properties, environmental fate, and toxicity, undergoing peer review by international governmental authorities. canada.ca The SIAR for dinoseb confirmed that the main endpoints of concern were reproductive and developmental toxicity, providing a strong scientific foundation for national regulatory agencies in countries like Canada to justify their own risk management actions. canada.cacanada.ca

Furthermore, dinoseb and its salts and esters are listed under the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. exim.govunep.org This international treaty promotes shared responsibility and transparency in the trade of hazardous chemicals. Under the PIC procedure, exporting countries are required to notify importing countries about the hazardous nature of the chemical, and the importing country must provide its consent before the shipment can proceed. This framework ensures that developing countries, in particular, have the information and power to protect themselves from unwanted imports of chemicals that have been banned or severely restricted elsewhere.

Academic Scrutiny of Policy Development and Implementation Effectiveness

The policy decisions to ban dinoseb acetate and its parent compound have been subject to subsequent academic and regulatory review, which has largely validated the initial scientific concerns. For instance, a 2010 re-evaluation by California's Office of Environmental Health Hazard Assessment (OEHHA) reviewed the toxicological data available since its original 1997 assessment. ca.gov The review confirmed that the initial findings regarding reproductive hazards, such as cystic endometrial hyperplasia in female mice and testicular atrophy in males, remained the critical endpoints for risk assessment. ca.gov This ongoing scrutiny ensures that regulatory decisions remain grounded in the most current scientific understanding.

Legal and Environmental Governance Implications of Persistence and Toxicity

The chemical properties of dinoseb, namely its environmental persistence and high toxicity, have significant implications for legal and environmental governance. Dinoseb is known to be persistent, particularly in water, where it degrades slowly. canada.caherts.ac.uk It is highly toxic to a wide range of organisms, including mammals, birds, and aquatic life. canada.caherts.ac.uk These characteristics mean that even after its use has ceased, the compound can remain a long-term threat to ecosystems.

This persistence and toxicity profile necessitates robust legal frameworks for environmental protection. In Canada, for example, dinoseb was assessed under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca The assessment concluded that while the risk to human health was low due to lack of exposure, dinoseb enters the environment at concentrations that may be harmful to it. canada.ca Consequently, it was determined to meet the criteria for persistence under the Persistence and Bioaccumulation Regulations, leading to proposals for its addition to the List of Toxic Substances under Schedule 1 of CEPA. canada.ca Such a listing provides the government with the legal authority to implement risk management measures to prevent future environmental harm.

The global nature of environmental contamination from persistent chemicals has led to the development of international environmental governance structures like the Stockholm Convention on Persistent Organic Pollutants (POPs). csb.gov.trepa.gov While dinoseb is not currently listed as a POP under the Stockholm Convention, its characteristics (persistence and toxicity) are precisely the kind that such treaties are designed to address. csb.gov.tr The governance challenge posed by substances like dinoseb has reinforced the need for international agreements that can manage chemicals throughout their lifecycle, from production and trade (Rotterdam Convention) to waste and disposal (Basel Convention), thereby creating a comprehensive governance framework to protect human health and the environment from the most hazardous chemical threats. unep.orgethz.ch

Environmental Remediation and Sustainable Degradation Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation offers a promising and sustainable approach to cleaning up environments contaminated with Dinoseb (B1670700). This strategy utilizes the metabolic capabilities of microorganisms to break down the pollutant. Studies have shown that while Dinoseb is resistant to degradation under aerobic conditions, it can be completely broken down by specific microbial consortia under anaerobic, or oxygen-depleted, conditions. nih.govresearchgate.net

The use of microbial consortia, or communities of different microorganisms, that have been acclimated to the presence of Dinoseb has proven to be a particularly effective bioremediation strategy. nih.gov Research has demonstrated that anaerobic microbial consortia can achieve the complete degradation of Dinoseb. researchgate.net In laboratory and field studies, creating anaerobic conditions by adding a carbon source like a starchy potato-processing by-product and flooding the soil with a phosphate (B84403) buffer stimulated the growth of a native anaerobic microbial population. nih.gov This consortium was capable of completely degrading Dinoseb, converting it sequentially into various intermediates and ultimately to acetate (B1210297) and carbon dioxide. researchgate.net

The degradation pathway under these reducing conditions involves the initial reduction of the nitro groups on the Dinoseb molecule to amino groups, which are then replaced by hydroxyl groups. nih.gov Inoculation of highly contaminated soils with an acclimated, anaerobic, Dinoseb-degrading consortium has been shown to significantly improve the rate of degradation compared to uninoculated controls. nih.gov

| Treatment Condition | Key Findings | Outcome | Reference |

| Anaerobic Soil Microcosm | Pretreatment with a starchy by-product and phosphate buffer lowered redox potential (< -200 mV). | Establishment of an anaerobic microbial consortium that completely degraded Dinoseb without forming polymerization products. | nih.govresearchgate.net |

| Chronically Contaminated Soil (Low Concentration) | Natural microflora, stimulated by starch, created anaerobic conditions. | Successful degradation of Dinoseb without the need for external inoculation. | nih.gov |

| Acutely Contaminated Soil (High Concentration) | Inoculation with an acclimated anaerobic consortium. | Significantly improved Dinoseb degradation rates compared to uninoculated controls. | nih.gov |

| Anaerobic Enrichment Culture | Cultures inoculated with a field-tested, Dinoseb-degrading consortium. | Degradation proceeds via reduction of nitro groups to amino groups, followed by replacement with hydroxyl groups. | nih.gov |

Natural attenuation involves relying on natural physical, chemical, and biological processes to reduce the concentration and toxicity of contaminants. mda.state.mn.us For a compound like Dinoseb, which is not readily biodegradable under normal aerobic conditions, natural attenuation is often slow and ineffective. canada.ca However, these natural processes can be significantly enhanced.

Enhancing natural attenuation for Dinoseb contamination focuses on manipulating environmental conditions to favor the microbes capable of its degradation. As established, anaerobic conditions are key to Dinoseb bioremediation. nih.govresearchgate.net Therefore, strategies involve actively creating and maintaining a reducing environment in the contaminated soil or water. This can be achieved by introducing organic substrates, such as starch or molasses, which are consumed by aerobic microorganisms. nih.gov This consumption depletes the available oxygen, thereby lowering the redox potential and establishing the anaerobic environment necessary for the Dinoseb-degrading consortia to thrive and carry out the detoxification process. nih.govresearchgate.net This approach, sometimes referred to as Remediation by Enhanced Natural Attenuation (RENA), stimulates the indigenous microbial population to degrade the contaminant more effectively. frontiersin.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are considered a promising technology for the degradation of persistent and toxic compounds like Dinoseb that are resistant to conventional treatment methods. gnest.org

Among the various AOPs, heterogeneous photocatalysis has been specifically studied for the degradation of Dinoseb. nih.govresearchgate.net This process typically involves using a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates the highly reactive hydroxyl radicals responsible for breaking down the pollutant. researchgate.net

Studies on the photocatalytic degradation of Dinoseb in aqueous suspensions of TiO₂ have shown it to be an efficient method. nih.govresearchgate.net The rate of degradation is influenced by several key parameters:

pH: The degradation of Dinoseb was found to be most efficient in an acidic pH environment. nih.govresearchgate.net

Catalyst Type and Concentration: Among different types of TiO₂, Degussa P25 was identified as the most efficient photocatalyst. The degradation rate increases with the catalyst concentration up to an optimal point. researchgate.net

Electron Acceptors: The addition of electron acceptors such as hydrogen peroxide, potassium bromate, or potassium persulphate was found to enhance the rate of degradation. nih.govresearchgate.net These substances help to prevent the recombination of electron-hole pairs on the catalyst surface, thereby increasing the generation of hydroxyl radicals. mdpi.com

The degradation process was found to follow pseudo-first-order kinetics. nih.govresearchgate.net Analysis of the byproducts generated during the process has allowed for the proposal of a detailed degradation mechanism. researchgate.netresearchgate.net

| Parameter | Condition | Effect on Dinoseb Degradation Rate | Reference |

| Photocatalyst | Comparison of Degussa P25, Hombikat UV100, Millennium PC 500 | Degussa P25 was the most efficient catalyst. | researchgate.net |

| Catalyst Concentration (Degussa P25) | Increased from 0.5 to 3 g/L | Rate increased up to an optimal concentration of 2 g/L. | researchgate.net |

| pH | Varied (acidic to basic) | Degradation was found to be more efficient in acidic conditions. | nih.govresearchgate.net |

| Electron Acceptors | Addition of Hydrogen Peroxide (H₂O₂), Potassium Bromate (KBrO₃), Potassium Persulphate (K₂S₂O₈) | All tested electron acceptors enhanced the degradation rate. | nih.govresearchgate.net |

Future Directions in Mitigation and Management Technologies

Future research and development in the remediation of Dinoseb acetate-contaminated sites are likely to focus on optimizing current technologies and exploring integrated approaches. A key direction will be the development of synergistic treatment trains, combining different remediation techniques to overcome the limitations of single processes. For instance, AOPs could be used as a pre-treatment step to break down Dinoseb into more biodegradable intermediates, which could then be completely mineralized by microbial consortia.

Further research into microbial consortia is needed to identify and isolate the specific microorganisms responsible for each step in the Dinoseb degradation pathway. This could lead to the development of highly efficient, engineered consortia for bioaugmentation in heavily contaminated areas. Genetic and metabolic engineering could also be employed to enhance the degradation capabilities and resilience of these microbes in challenging field conditions.

In the realm of AOPs, future work will likely focus on improving the efficiency and cost-effectiveness of photocatalytic systems. This includes developing new catalyst materials that can operate under visible light rather than UV, which would significantly reduce energy costs by utilizing solar radiation. Additionally, optimizing reactor design for field applications and scaling up the technology for treating large volumes of contaminated water and soil will be critical for practical implementation. The long-term stability and potential environmental impact of nanomaterial-based catalysts will also require thorough investigation.

Q & A

Q. What validated analytical methods are recommended for detecting Dinoseb acetate in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for detecting this compound, as demonstrated by chromatograms showing a distinct peak at ~17.857 minutes . For quantification, high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV) is effective, particularly when analyzing residues in complex matrices like plant extracts. Ensure calibration with certified reference standards (purity >98%, GC-grade) to minimize analytical bias .

Q. How should this compound be handled to ensure laboratory safety and data integrity?

- PPE Requirements : Use nitrile gloves (verified via manufacturer compatibility charts, e.g., Ansell’s Chemical Resistance Guide) and lab coats.

- Storage : Store in airtight containers at ≤25°C in a ventilated, chemically resistant cabinet (e.g., polypropylene).

- Decontamination : Clean spills with soap/water, and dispose of waste via hazardous waste protocols. Document training for all personnel to ensure compliance with institutional SOPs .

Q. What are the critical parameters for preparing this compound standard solutions?

Use anhydrous methanol or acetonitrile as solvents to prevent hydrolysis. Prepare stock solutions at 100 µg/mL, validated via triplicate injections on GC-MS or HPLC-UV. Include a blank matrix (e.g., soil or water) to assess background interference during environmental analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates during MS analysis?

In cases of high bias (e.g., 182% recovery in herbicide analysis), validate the method using matrix-matched calibration standards to account for ion suppression/enhancement. Re-evaluate extraction efficiency via spike-and-recovery experiments (e.g., 70–120% acceptable range). Cross-check with alternative detectors (e.g., tandem MS) to confirm specificity .

Q. What experimental designs are optimal for studying this compound’s environmental persistence and mobility?

- Column Leaching Studies : Simulate groundwater transport using soil columns spiked with this compound (10–100 µg/L). Monitor breakthrough curves via GC-MS.

- Degradation Kinetics : Assess photolytic/hydrolytic degradation under controlled pH and UV conditions. Use LC-QTOF-MS to identify transformation products (e.g., dinoseb or nitrophenol derivatives) .

Q. How can contradictory data on this compound’s ecotoxicological risks be reconciled in regulatory contexts?

Conduct probabilistic risk assessments integrating species sensitivity distributions (SSDs) and probabilistic exposure modeling. For example, compare NOEC (no-observed-effect concentration) values for aquatic organisms (e.g., Daphnia magna) with field monitoring data (e.g., µg/L in groundwater vs. mg/L post-spill). Address variability via Monte Carlo simulations to quantify uncertainty .

Q. What mechanistic insights exist for this compound decomposition under extreme conditions?

Detonative combustion studies reveal non-thermal decomposition pathways, where rapid oxidation generates CO₂, H₂O, and trace nitroaromatic byproducts. Use time-resolved FTIR or Raman spectroscopy to track intermediate species (e.g., NO₂ radicals) during combustion at >800°C .

Methodological Considerations

- Data Validation : Always include procedural blanks, duplicates, and certified reference materials (CRMs) to control for contamination and instrument drift .

- Ethical Compliance : Adhere to institutional review protocols for hazardous chemical use, particularly when handling this compound’s toxic derivatives (e.g., dinoseb) .

- Literature Gaps : Prioritize studies on this compound’s interaction with microplastics or biochar in soil systems, areas underrepresented in current literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.